Wilfordinine D
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Overview
Description
Preparation Methods
Wilfordinine D is typically isolated from the extracts of Tripterygium wilfordii. The extraction process involves repeated silica gel column chromatography, high-performance liquid chromatography (HPLC), and gel permeation chromatography (GPC) .
Chemical Reactions Analysis
Wilfordinine D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often employs nucleophiles or electrophiles under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Wilfordinine D has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Wilfordinine D involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of specific proteins and enzymes, including platelet-activating factor receptor, cannabinoid receptor 1, cannabinoid receptor 2, squalene synthase, and heat shock protein HSP 90-alpha . These interactions lead to various pharmacological effects, such as anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Wilfordinine D is part of a group of sesquiterpene pyridine alkaloids, which include compounds such as wilforgine and hypoglaunine D . Compared to these similar compounds, this compound is unique due to its specific structural features and biological activities . The presence of a macrocyclic dilactone skeleton and the specific arrangement of functional groups contribute to its distinct properties and potential therapeutic applications .
Properties
Molecular Formula |
C41H47NO19 |
---|---|
Molecular Weight |
857.8 g/mol |
IUPAC Name |
[(1S,3R,18S,19R,20R,21R,22S,23R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-9-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate |
InChI |
InChI=1S/C41H47NO19/c1-19-9-10-25-11-13-42-15-27(25)37(50)54-17-38(7)28-29(55-21(3)44)33(57-23(5)46)40(18-53-20(2)43)34(58-24(6)47)30(59-36(49)26-12-14-52-16-26)32(60-35(19)48)39(8,51)41(40,61-38)31(28)56-22(4)45/h11-16,19,28-34,51H,9-10,17-18H2,1-8H3/t19?,28?,29-,30+,31-,32+,33-,34+,38+,39+,40-,41+/m1/s1 |
InChI Key |
MULDBYDFNDGEHV-KVITVWAGSA-N |
Isomeric SMILES |
CC1CCC2=C(C=NC=C2)C(=O)OC[C@]3(C4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1CCC2=C(C=NC=C2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
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